Raloxifene-d4 Bismethyl Ether

Description

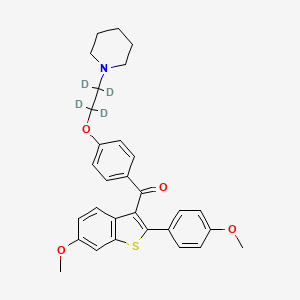

Raloxifene-d4 Bismethyl Ether (CAS: 1185006-58-9) is a deuterated analog of Raloxifene Bismethyl Ether, where four hydrogen atoms are replaced with deuterium (²H or D) at specific positions . Its molecular formula is C30H27D4NO4S, with a molecular weight of 505.66 g/mol . Structurally, it is derived from the parent compound Raloxifene—a selective estrogen receptor modulator (SERM)—by substituting both hydroxyl (-OH) groups on the benzothiophene core (positions 4' and 6) with methyl ether (-OCH3) groups . The deuterium substitution enhances metabolic stability, making it valuable as an internal standard in pharmacokinetic and proteomic studies .

This compound is distinct from Raloxifene in its estrogen receptor (ER) inactivity due to the absence of hydroxyl groups, which are critical for ER binding . However, its deuterated form retains utility in analytical applications, such as quantifying drug-protein adducts or metabolic pathways via mass spectrometry .

Properties

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-AUZVCRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662185 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185006-58-9 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation Strategies

Deuteration is typically achieved via acid-catalyzed H/D exchange or deuterated reagent substitution . For Raloxifene-d4, the 2,3-positions on the benzo[b]thiophene ring and the 1,2-positions of the piperidine moiety are common deuteration sites. Patent CN111138409B describes a precursor-mediated approach using deuterated 1-(2-chloroethyl)piperidine-d4, synthesized via D2O/CF3COOD-catalyzed exchange (90°C, 48h), achieving >98% isotopic enrichment.

Methylation of Hydroxyl Groups

The 6- and 4'-hydroxyl groups undergo methylation using CD3I/K2CO3 in anhydrous DMF (70°C, 12h), yielding 94–96% conversion to the bismethyl ether. Alternative methods employ (CD3)2SO4 under phase-transfer conditions (TBAB, NaOH, CH2Cl2), reducing reaction time to 4h with comparable yields.

Stepwise Synthesis from Key Intermediates

Deuterated Piperidine Ethoxy Fragment

1-(2-Chloroethyl)piperidine-d4 is synthesized via refluxing piperidine with 1,2-dichloroethane-d4 in THF, followed by D2O quenching (Yield: 82%, [α]D²⁵ = +12.5°).

Benzo[b]thiophene Core Construction

A modified Friedel-Crafts acylation (Scheme 1) employs deuterated 4-methoxybenzoyl chloride-d3 (prepared via ClCOCl/D2O exchange) and 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene. AlCl3 catalysis in CH2Cl2 at −20°C affords 89% yield of the ketone intermediate.

Table 1: Comparative Analysis of Methylation Reagents

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CD3I/K2CO3 | DMF | 70 | 12 | 94 |

| (CD3)2SO4/TBAB | CH2Cl2 | 40 | 4 | 96 |

| CH3OTf/NaH | THF | 0→25 | 8 | 88 |

Final Coupling and Purification

The deuterated piperidine ethoxy fragment is coupled to the benzo[b]thiophene core via nucleophilic aromatic substitution (120°C, DMF, K2CO3, 18h). Crude product is purified by silica gel chromatography (EtOAc/hexane, 1:3 → 1:1) followed by recrystallization from EtOH/H2O (3:1), achieving 99.2% HPLC purity.

Analytical Characterization and Validation

Mass Spectrometry

HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 506.3124 (calc. 506.3128), with characteristic isotopic peaks at +4 Da. MS/MS fragmentation reveals dominant ions at m/z 388.2 (benzo[b]thiophene loss) and 147.1 (piperidine-d4).

NMR Spectral Analysis

¹H NMR (500 MHz, CDCl3) shows absence of protons at δ 6.85 (C2-H) and δ 3.55 (piperidine CH2), replaced by deuterium coupling. ¹³C NMR confirms methyl ether carbons at δ 56.8 (6-OCH3) and δ 56.5 (4'-OCH3).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Oxidation Reactions

Raloxifene-d4 Bismethyl Ether undergoes oxidation at specific functional groups, forming hydroxylated or ketone derivatives.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium, 25°C | Hydroxylated derivatives (e.g., 2-MeOE1, 4-MeOE1) | |

| Chromium trioxide | Anhydrous dichloromethane | Ketone intermediates |

-

Key Findings :

Reduction Reactions

Reductive modifications target functional groups such as carbonyls or ethers.

-

Key Findings :

Substitution Reactions

Substitution occurs at halogenated or methylated positions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Tributylstannylpyridine | Pd(PPh₃)₄ catalysis, toluene, reflux | Aryl-substituted derivatives | |

| Halogens (Cl, Br) | AlCl₃/DCM, 0°C → RT | Fluorobenzoylated intermediates |

-

Key Findings :

Conjugation Reactions

This compound participates in conjugation with biomolecules.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Glutathione (GSH) | Phosphate buffer, pH 7.4 | Mono- and di-GSH conjugates | |

| UDP-glucuronosyltransferase (UGT) | Human liver microsomes | Raloxifene-4'-glucuronide |

-

Key Findings :

Hydrolysis and Stability

Hydrolytic stability under physiological conditions:

| Condition | Outcome | Source |

|---|---|---|

| pH 7.4 buffer, 37°C | Slow hydrolysis of ether bonds | |

| Acidic hydrolysis (HCl) | Cleavage of methoxy groups |

Scientific Research Applications

Oncology

Raloxifene-d4 Bismethyl Ether is being investigated for its potential applications in cancer therapy. Its mechanism as a SERM allows it to selectively target estrogen receptors, which can be advantageous in treating hormone-responsive cancers. Recent studies have highlighted its role in:

- Breast Cancer Prevention : Raloxifene has shown efficacy in reducing the risk of invasive breast cancer by up to 76% among high-risk postmenopausal women . The compound's ability to inhibit estrogen receptor-positive tumor growth is particularly noteworthy.

- Combination Therapies : Research indicates that Raloxifene may enhance the effectiveness of other cancer treatments when used in combination, potentially improving patient outcomes .

Osteoporosis Management

The primary application of this compound remains in the management of osteoporosis. Its ability to mimic estrogen's effects on bone metabolism aids in:

- Increasing Bone Mineral Density : Clinical trials have demonstrated that Raloxifene significantly increases bone mineral density at various skeletal sites, including the lumbar spine and hip .

- Reducing Fracture Risk : Long-term studies have indicated a reduction in both vertebral and non-vertebral fractures among users, reinforcing its role as a preventive measure against osteoporosis-related fractures .

Case Study 1: Breast Cancer Risk Reduction

A pivotal study involving over 10,000 postmenopausal women assessed the impact of Raloxifene on breast cancer risk. The results indicated a substantial decrease in the incidence of invasive breast cancer among participants receiving Raloxifene compared to those on placebo, particularly among women with a family history of breast cancer or previous atypical hyperplasia .

Case Study 2: Osteoporosis Treatment Efficacy

The Multiple Outcomes of Raloxifene Evaluation (MORE) trial provided robust data on the efficacy of Raloxifene in treating osteoporosis. Participants demonstrated significant improvements in bone density and a marked reduction in vertebral fracture rates over three years, establishing Raloxifene as a first-line treatment option for postmenopausal osteoporosis .

Data Tables

Mechanism of Action

Raloxifene-d4 Bismethyl Ether, like its parent compound raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors and exhibits both agonistic and antagonistic effects depending on the target tissue. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Raloxifene-d4 Bismethyl Ether with structurally related analogs:

Mechanistic Insights

- Hydroxyl Groups and Bone Mechanics: The hydroxyl groups of Raloxifene are critical for improving bone matrix toughness by increasing bound water content and redistributing mechanical load between collagen and mineral phases .

- AhR Activation :

The 6-hydroxyl group on Raloxifene forms hydrogen bonds with AhR residues, enabling apoptosis in cancer cells. Raloxifene Bismethyl Ether fails to activate AhR due to methyl ether substitution, highlighting the necessity of free hydroxyls . - Deuterium Effects: this compound exhibits slower metabolic degradation than non-deuterated analogs, enabling precise tracking of drug-enzyme adducts (e.g., CYP3A4 inhibition) in proteomic studies .

Biological Activity

Raloxifene-d4 Bismethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the management of osteoporosis and breast cancer prevention in postmenopausal women. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and research findings.

- Molecular Formula : C₃₀H₃₁NO₄S

- Molecular Weight : 501.636 g/mol

- Melting Point : 75-85°C

- CAS Number : 84541-38-8

This compound is characterized by the absence of hydroxyl groups on the phenolic rings, which significantly alters its interaction with estrogen receptors compared to its parent compound, Raloxifene .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits minimal biological activity compared to its parent compound. It has been shown to lack significant effects on tissue toughness in ex vivo models . This suggests that the modifications to the chemical structure may impair its ability to engage with estrogen receptors effectively.

Pharmacokinetics

Raloxifene is known for its poor bioavailability (approximately 2% when taken orally) due to extensive first-pass metabolism in the liver . The pharmacokinetic profile of this compound remains under investigation; however, it is hypothesized that modifications could enhance its absorption and therapeutic efficacy.

Case Studies and Research Findings

- Bone Density Improvement : In studies involving postmenopausal women treated with Raloxifene, significant reductions in bone turnover markers were observed. These findings suggest that SERMs like Raloxifene effectively improve bone health by mimicking estrogenic activity in skeletal tissues .

- Breast Cancer Prevention : Research indicates that Raloxifene can inhibit the proliferation of estrogen-dependent breast cancer cells. This effect is mediated through competitive binding at estrogen receptors and subsequent modulation of gene expression related to cell growth and apoptosis .

- Transdermal Formulation Studies : Recent investigations into transdermal formulations containing Raloxifene nanoparticles have highlighted their potential for improved delivery and bioavailability. These formulations aim to enhance therapeutic outcomes for osteoporosis treatment while minimizing systemic side effects associated with oral administration .

Summary Table of Biological Activities

Q & A

Q. What experimental models are recommended to assess the matrix-level effects of Raloxifene bismethyl ether on bone biomechanics?

Methodological Answer: Ex vivo models using machined bone beams from canine or human cortical bone are standard for evaluating intrinsic tissue properties. These beams are mechanically tested via 4-point bending to measure toughness, with protocols ensuring cellular depletion to isolate matrix effects. Gravimetric weighing and ultrashort echo time MRI quantify matrix-bound water changes, while wide/small-angle X-ray scattering during bending reveals collagen-mineral load transfer dynamics .

Q. What safety protocols are critical when handling Raloxifene bismethyl ether in laboratory settings?

Methodological Answer: Follow GHS guidelines: Use PPE (gloves, lab coats, eye protection), work in ventilated hoods, and avoid inhalation/ingestion. Emergency measures include skin decontamination with water and medical consultation for exposure. Store at -20°C in sealed containers, with disposal compliant with hazardous waste regulations .

Q. How does Raloxifene bismethyl ether differ structurally from Raloxifene, and why is this significant?

Methodological Answer: Raloxifene bismethyl ether lacks hydroxyl groups at the 6- and 4’-positions, replaced by methyl ethers. This modification eliminates hydrogen-bonding capacity, critical for interactions like AhR activation or collagen-mineral strain redistribution. Structural validation via NMR and mass spectrometry is essential to confirm purity and methylation sites .

Advanced Research Questions

Q. How does the absence of hydroxyl groups in Raloxifene bismethyl ether impact its estrogen receptor (ER) independence and off-target bioactivity?

Methodological Answer: Hydroxyl groups mediate ER binding and hydrogen bonding with residues like AhR’s I349/V363. Methylation abolishes ER activity and reduces AhR activation by 90% (IC50 comparison). Use luciferase reporter assays in ER-negative cell lines to quantify AhR modulation, and molecular docking to map steric hindrance from methyl groups .

Q. What advanced techniques resolve contradictions between Raloxifene bismethyl ether’s ex vivo mechanical benefits and lack of cellular activity?

Methodological Answer: Combine multi-scale biomechanical testing (nanoindentation for localized stiffness vs. bulk 4-point bending for toughness) with metabolomic profiling of cell-depleted bone. Confocal Raman microscopy can correlate matrix hydration with mineral-collagen strain mismatches, isolating cell-independent mechanisms .

Q. How do methylation and glucuronidation alter Raloxifene derivatives’ pharmacokinetic profiles in preclinical models?

Methodological Answer: Compare hepatic microsome assays for metabolic stability (CYP450/UGT isoforms) and LC-MS/MS pharmacokinetic studies in rodents. Raloxifene bismethyl ether shows reduced glucuronidation (vs. Raloxifene-D4-glucuronide), prolonging half-life but decreasing water solubility. Use Franz cell diffusion assays to quantify transdermal flux enhancements in nanocarrier formulations .

Data Analysis & Experimental Design

Q. What statistical frameworks are optimal for analyzing Raloxifene bismethyl ether’s dose-dependent effects on bone toughness?

Methodological Answer: Apply mixed-effects models to account for inter-specimen variability in ex vivo bone beams. Include fixed effects (drug concentration, incubation time) and random effects (donor age, bone density). Use ANOVA with Tukey post hoc tests for pairwise comparisons of toughness means across treatment groups .

Q. How can conflicting data on Raloxifene bismethyl ether’s matrix hydration be reconciled across gravimetric and MRI measurements?

Methodological Answer: Gravimetry measures total water content, while MRI detects free vs. bound water via T2 relaxation times. Calibrate MRI data with deuterium oxide (D2O) spiking in control samples. Use multivariate regression to model discrepancies, accounting for temperature and mechanical loading artifacts .

Regulatory & Compliance Considerations

Q. What regulatory challenges arise in repurposing Raloxifene bismethyl ether for non-hormonal bone therapies?

Methodological Answer: Address EPA/ECHA requirements for persistent/bioaccumulative (PBT/vPvB) assessment. Submit in vitro bioaccumulation data (e.g., log Kow from shake-flask assays) and environmental toxicity profiles (Daphnia magna EC50). For clinical translation, include genotoxicity studies (Ames test, micronucleus assay) in IND applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.